Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid
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Overview
Description
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.1]octane framework with a diene system and a carboxylic acid group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring . This method provides a straightforward route to the bicyclo[3.2.1]octane framework.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a saturated bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated bicyclic compounds.
Scientific Research Applications
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: Similar bicyclic structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework, leading to different reactivity and applications.
Bicyclo[3.2.1]octane: Saturated version of the bicyclic structure without the diene system.
Uniqueness: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is unique due to the presence of both a diene system and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
23085-05-4 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-2-6-1-3-7(8)5-6/h1-4,6-8H,5H2,(H,10,11) |
InChI Key |
FUQXBIVRQRQWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C=C2)C(=O)O |
Origin of Product |
United States |
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